molecular formula C12H25N3O B2658068 (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine CAS No. 416865-22-0

(1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine

Cat. No.: B2658068
CAS No.: 416865-22-0
M. Wt: 227.352
InChI Key: LOANAAFFESMCTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It serves as a versatile synthetic intermediate and building block for the creation of more complex molecules. The structure incorporates both a piperidine and a morpholine ring, two heterocycles that are privileged scaffolds frequently found in pharmacologically active compounds and FDA-approved drugs . These fragments are known to contribute to key interactions with biological targets, influencing both the pharmacodynamic and pharmacokinetic properties of a molecule . This amine is particularly valuable in pharmaceutical development for the synthesis of potential therapeutics targeting the central nervous system. Compounds featuring piperidine and morpholine subunits are extensively investigated as modulators of various neurotransmitter systems, including cannabinoid, opioid, and histamine receptors . Research into similar structures has shown promise for the treatment of a range of neurological and cognitive disorders, such as schizophrenia, depression, anxiety, and Alzheimer's disease . The "magic methyl" effect on the piperidine nitrogen can be crucial for optimizing target affinity and metabolic stability, underscoring the research value of this specific methyl-substituted derivative . The compound is supplied For Research Use Only. It is strictly intended for laboratory research applications and is not certified for human or veterinary diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

1-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-14-5-2-12(3-6-14)13-4-7-15-8-10-16-11-9-15/h12-13H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOANAAFFESMCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine typically involves multi-step organic reactions. One common method starts with the preparation of 1-methyl-4-piperidine, which is then reacted with 2-chloroethylmorpholine under controlled conditions to yield the desired compound . The reaction conditions often include the use of solvents like dichloromethane or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include chloramine-T for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield N-oxides, while reduction can produce the corresponding amine derivatives.

Scientific Research Applications

(1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating neurological disorders and other medical conditions.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine involves its interaction with specific molecular targets in the body. The compound can bind to receptors and enzymes, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural Features

The compound’s unique structure combines:

  • 1-Methylpiperidine : Enhances lipophilicity and modulates stereoelectronic properties.
  • Morpholine : Improves water solubility and participates in hydrogen bonding.
  • Ethylamine linker : Provides conformational flexibility for target engagement.

Comparison Table of Structural Analogs

Compound Name Structure Molecular Formula Molecular Weight Key Substituents Source
(1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine Piperidine (1-methyl) + morpholine (ethyl linker) C₁₂H₂₅N₃O 239.35 -N(CH₃)-piperidine, morpholine
Ethyl-(1-methyl-piperidin-4-yl)-amine Piperidine (1-methyl) + ethylamine C₈H₁₈N₂ 142.25 -N(CH₃)-piperidine, ethylamine
(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-(1-methyl-piperidin-4-yl)-amine Thienopyrimidine + morpholine + piperidine C₁₉H₂₅ClN₆OS 428.96 Chlorothienopyrimidine core
[1-(2-Chlorobenzyl)piperidin-4-yl]methanamine Piperidine (2-chlorobenzyl) + methylamine C₁₃H₁₉ClN₂ 238.76 Chlorobenzyl substituent
(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine Morpholine + methoxybenzyl C₁₄H₂₁N₂O₂ 265.33 Methoxybenzyl group

Key Differences and Implications

  • Heterocyclic vs.
  • Solubility : Morpholine-containing analogs (e.g., ) generally show higher aqueous solubility than purely piperidine-based compounds (e.g., ).

Pharmacological and Physicochemical Properties

Pharmacological Activity

  • Target Engagement : Morpholine and piperidine moieties are frequently found in kinase inhibitors (e.g., PI3K/mTOR inhibitors) due to their ability to occupy hydrophobic pockets and form hydrogen bonds .
  • Comparative Bioactivity: The thienopyrimidine analog () demonstrated IC₅₀ values <100 nM in p97 ATPase inhibition assays, while piperidine-morpholine hybrids are often optimized for CNS penetration due to balanced logP (2–3) .

Physicochemical Properties

Property Target Compound Ethyl-(1-methyl-piperidin-4-yl)-amine Thienopyrimidine Analog
logP ~2.1 (predicted) 1.5 3.8
Solubility (mg/mL) >10 (aqueous) >20 <1
Molecular Weight 239.35 142.25 428.96
  • logP : The target compound’s intermediate lipophilicity suggests favorable blood-brain barrier penetration compared to more polar (e.g., ) or bulky analogs (e.g., ).

Biological Activity

(1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H25N3O, with a molecular weight of 227.35 g/mol. This compound features a piperidine ring and a morpholine ring, which are known to influence its biological interactions.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes in the body. It has been shown to bind to specific targets, leading to alterations in physiological processes. The exact pathways can vary depending on the biological system under investigation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, related compounds have demonstrated significant inhibition of cell proliferation in various cancer cell lines. A study indicated that modifications in similar piperidine and morpholine derivatives led to improved inhibitory activities against leukemia cells, suggesting that structural variations can enhance therapeutic efficacy .

Neurological Effects

Research has also suggested potential applications in treating neurological disorders. The compound's ability to interact with neurotransmitter receptors may provide avenues for developing treatments for conditions such as depression or anxiety.

Case Studies and Experimental Data

  • Anticancer Efficacy : In vitro studies have shown that compounds structurally related to this compound exhibit IC50 values ranging from 6.32 μM to 11.39 μM against lung cancer cell lines (A549 and NCI-H1299) . These findings indicate promising anticancer properties that warrant further exploration.
  • Mechanistic Insights : The compound's mechanism was evaluated through binding affinity studies, revealing that it could effectively displace other inhibitors from their targets, enhancing its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeIC50 (μM)Notes
This compoundPiperidine/MorpholineTBDPotential anticancer activity
1-(1-Methyl-piperidin-4-YL)-piperazinePiperazineTBDSimilar structure; explored for neurological effects
4-(4-Methylpiperidin-1-yl)anilineAnilineTBDInvestigated for anti-inflammatory properties

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing (1-methyl-piperidin-4-yl)-(2-morpholin-4-yl-ethyl)-amine, and how can purity be ensured?

  • Methodology :

  • Step 1 : React 1-methylpiperidin-4-amine derivatives with morpholine-containing reagents (e.g., 2-morpholinoethyl halides) under basic conditions (e.g., NaH or K₂CO₃) in ethanol or acetonitrile at reflux (80–90°C) for 5–10 hours .
  • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/petroleum ether eluent) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Step 3 : Validate purity using reverse-phase HPLC (e.g., Newcrom R1 column, acetonitrile/water with 0.1% H₃PO₄ mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are overlapping signals resolved?

  • Methodology :

  • 1H/13C NMR : Assign peaks using 2D-COSY and HSQC experiments to distinguish morpholine/piperidine protons (δ 2.5–3.5 ppm) and amine protons (δ 5.2–5.3 ppm) .
  • FT-IR : Confirm amine (-NH₂) stretches at ~3432 cm⁻¹ and morpholine C-O-C bands at 1229 cm⁻¹ .
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]+ and rule out byproducts (e.g., unreacted intermediates) .

Q. How do solvent and pH affect the stability of this compound during storage?

  • Methodology :

  • Stability Testing : Store in anhydrous ethanol at -20°C; monitor degradation via HPLC over 6 months. Acidic conditions (pH < 5) may protonate the amine, reducing solubility, while basic conditions (pH > 9) risk hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications to the piperidine-morpholine scaffold?

  • Methodology :

  • Step 1 : Synthesize analogs with substituent variations (e.g., 4-methoxyphenyl, arylpyrimidine) to assess impacts on bioactivity .
  • Step 2 : Test antimicrobial activity using MIC assays (e.g., E. coli ATCC 25922, 24-hour incubation) or opioid receptor binding assays (IC₅₀ via radioligand displacement) .
  • Step 3 : Correlate logP (calculated ~1.86) with membrane permeability using Caco-2 cell models .

Q. What experimental strategies resolve contradictions in spectral data for structurally similar derivatives?

  • Methodology :

  • Case Study : For overlapping aromatic protons in 4-(4-morpholinophenyl)-6-arylpyrimidines, use deuterated DMSO to shift NH₂ protons downfield and decoupling experiments to isolate merged signals .
  • Validation : Cross-check with X-ray crystallography (if crystalline) or computational modeling (DFT-based NMR prediction) .

Q. How can the compound’s potential as a dual μ/δ-opioid agonist be systematically evaluated?

  • Methodology :

  • In Vitro : Use CHO-K1 cells expressing human μ/δ-opioid receptors; measure cAMP inhibition (EC₅₀) and β-arrestin recruitment (BRET assay) .
  • In Vivo : Assess analgesia in rodent tail-flick tests; compare efficacy to morphine and naloxone reversibility to confirm receptor specificity .

Q. What are the best practices for assessing batch-to-batch variability in large-scale synthesis?

  • Methodology :

  • QC Protocols :
  • Purity : HPLC with UV/vis detection (λ = 254 nm) and area normalization .
  • Impurity Profiling : LC-MS to identify byproducts (e.g., unreacted 1-methylpiperidine or morpholine residues) .
  • Elemental Analysis : Validate C/H/N ratios (±0.3% deviation) .

Data Contradiction Analysis

Q. Why do different synthetic routes yield divergent purity levels for this compound?

  • Resolution :

  • Cause 1 : Reflux time variations (e.g., 5 vs. 10 hours) may leave unreacted intermediates. Extend reaction time or use excess morpholine (1.2 eq.) .
  • Cause 2 : Column chromatography eluent ratios (ethyl acetate:petroleum ether) affect separation efficiency. Optimize to 3:7 for polar byproducts .

Methodological Tables

Analytical Technique Key Parameters Reference
Reverse-Phase HPLCColumn: Newcrom R1; Mobile phase: 60:40 MeCN/H₂O + 0.1% H₃PO₄; Flow: 1.0 mL/min
¹H NMR (400 MHz)Solvent: DMSO-d6; δ 2.31 (s, CH3), 3.34–3.89 (m, morpholine), 5.25 (s, NH₂)
HRMS (ESI+)[M+H]+ calculated: 279.32; observed: 279.31

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.